molecular formula C6H3Br2N3 B1142872 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine CAS No. 1357946-78-1

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1142872
CAS RN: 1357946-78-1
M. Wt: 276.919
InChI Key: LPMZFUHPYDXSNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate and related compounds involves palladium-catalyzed borylation of aryl bromides, utilizing 2,2′-bis(1,3,2-benzodioxaborole) and pinacol as key reagents. This method is particularly effective for borylation of aryl bromides bearing sulfonyl groups and represents a more efficient approach compared to conventional methods using pinacolborane or bis(pinacolato)diboron (Takagi & Yamakawa, 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, has been determined through single-crystal X-ray diffraction, revealing a supramolecular assembly facilitated by hydrogen bonds and π-π stacking interactions. These interactions are crucial for the stabilization of the molecular conformation and self-assembly processes (Matos et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate are primarily centered around its application in cross-coupling reactions, where its boron moiety acts as a functional group for subsequent transformations. The stability of the dioxaborolane ring under various conditions plays a significant role in its reactivity and application in organic synthesis.

Physical Properties Analysis

While specific physical properties of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate are not detailed in the provided references, related compounds exhibit solubility in common organic solvents, and their melting points, boiling points, and stability can be inferred based on similar boron-containing compounds.

Chemical Properties Analysis

The chemical properties of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate, such as reactivity towards nucleophiles, electrophiles, and participation in transition metal-catalyzed cross-coupling reactions, underscore its utility in organic synthesis. The boronic ester functionality enables it to partake in Suzuki-Miyaura coupling reactions, serving as a versatile building block for the construction of complex molecules.

Synthesis Analysis

The synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine and related compounds often involves multi-component reactions, leveraging the reactivity of amino-pyrazoles and brominated precursors. Methods vary from conventional heating to microwave irradiation, highlighting a diverse toolkit for accessing these heterocycles efficiently (Smyth et al., 2010).

Molecular Structure Analysis

X-ray crystallography of similar compounds, such as dipyrazolo[1,5-a:4',3'-c]pyridines, reveals intricate molecular architectures. The planarity and coplanarity of aromatic systems within these molecules underscore their potential for π-π stacking interactions, contributing to their solid-state behavior and potential electronic properties (Holzer et al., 2012).

Scientific Research Applications

Pyrazolo[3,4-c]pyridine derivatives, including 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine, are pivotal in the realm of medicinal chemistry and drug discovery. They are fundamental structures in the development of pharmaceutical agents due to their potential biological and pharmacological activities. These compounds are extensively studied for their versatility in interacting with various biological targets, demonstrating significant therapeutic potential across a broad spectrum of diseases.

Role in Kinase Inhibition

One of the prominent applications of Pyrazolo[3,4-c]pyridine derivatives is in the development of kinase inhibitors. Kinase inhibitors are crucial in the treatment of various cancers and inflammatory diseases due to their ability to regulate cell growth, proliferation, and survival. The Pyrazolo[3,4-c]pyridine scaffold, owing to its structural versatility, can interact with kinases in multiple binding modes, making it a valuable component in the design of kinase inhibitors. These compounds typically bind to the hinge region of the kinase, forming key interactions that provide potency and selectivity (Wenglowsky, 2013).

Medicinal Chemistry and Biological Properties

Pyrazolo[3,4-c]pyridine derivatives are explored for their broad range of medicinal properties. They have been identified to possess anticancer, anti-inflammatory, and CNS (central nervous system) agent activities among others. Their structure-activity relationship (SAR) studies are critical in medicinal chemistry, leading to the derivation of lead compounds for various disease targets. The continuous evolution of this scaffold in drug discovery highlights its potential in developing novel therapeutic agents with enhanced efficacy and specificity (Cherukupalli et al., 2017).

Synthetic and Medicinal Applications

Besides their therapeutic relevance, Pyrazolo[3,4-c]pyridine compounds are also significant in synthetic organic chemistry. They serve as versatile intermediates in the synthesis of complex molecules, demonstrating functionalities important in organic synthesis, catalysis, and drug development. The exploration of these compounds in synthesizing N-oxide derivatives, which have shown potent anticancer, antibacterial, and anti-inflammatory activities, underscores their importance in medicinal chemistry and pharmaceutical research (Li et al., 2019).

Safety and Hazards

“3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed .

properties

IUPAC Name

3,5-dibromo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMZFUHPYDXSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284473
Record name 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

CAS RN

1357946-78-1
Record name 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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